molecular formula C23H22N4O3S3 B2518590 N-(1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide CAS No. 941896-56-6

N-(1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide

Cat. No.: B2518590
CAS No.: 941896-56-6
M. Wt: 498.63
InChI Key: RODMVHIJTSHSHJ-UHFFFAOYSA-N
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Description

This compound is a heterocyclic small molecule featuring three distinct pharmacophores:

  • 1,3-Benzothiazole: A bicyclic aromatic system known for its role in modulating kinase inhibition and DNA intercalation.
  • Thiophene-2-sulfonyl-piperidine: A sulfonamide-linked piperidine moiety, which contributes to conformational rigidity and receptor binding.

Its synthesis likely involves multi-step coupling reactions, as seen in analogous compounds (e.g., ).

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3S3/c28-22(17-10-13-26(14-11-17)33(29,30)21-9-5-15-31-21)27(16-18-6-3-4-12-24-18)23-25-19-7-1-2-8-20(19)32-23/h1-9,12,15,17H,10-11,13-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RODMVHIJTSHSHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N(CC2=CC=CC=N2)C3=NC4=CC=CC=C4S3)S(=O)(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzothiazole Moiety: This can be achieved by cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of the Pyridine Group: This step might involve the reaction of the benzothiazole derivative with a pyridine-containing reagent, possibly through a nucleophilic substitution or coupling reaction.

    Attachment of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with an appropriate electrophile.

    Sulfonylation: The thiophene ring can be sulfonylated using sulfonyl chloride in the presence of a base.

    Final Coupling: The final step involves coupling the sulfonylated thiophene with the piperidine derivative to form the target compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiophene-2-sulfonyl group and benzothiazole ring are susceptible to nucleophilic attacks. For example:

  • Sulfonamide cleavage : Under alkaline conditions (e.g., NaOH in ethanol), the sulfonamide bond can undergo hydrolysis to yield thiophene-2-sulfonic acid and a secondary amine intermediate.

  • Benzothiazole ring substitution : Electrophilic substitution at the C-5 or C-6 positions of the benzothiazole ring occurs with reagents like HNO₃/H₂SO₄, yielding nitro derivatives .

Table 1: Nucleophilic substitution reactions

Reaction TypeConditionsReagents/CatalystsProducts
Sulfonamide hydrolysisAqueous NaOH, 80°C, 6 hrsEthanolThiophene-2-sulfonic acid + amine
NitrationConc. HNO₃/H₂SO₄, 0–5°C5-Nitrobenzothiazole derivative

Oxidation and Reduction Reactions

The sulfur-containing groups and heterocyclic rings participate in redox reactions:

  • Thiophene sulfonyl oxidation : Treatment with H₂O₂ in acetic acid oxidizes the sulfonyl group to a sulfone, enhancing electrophilicity.

  • Piperidine ring reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the piperidine ring to a fully saturated structure, altering conformational flexibility.

Table 2: Redox reactions

Reaction TypeConditionsReagents/CatalystsKey Outcomes
Sulfonyl oxidationH₂O₂ (30%), AcOH, 50°CSulfone derivative
Piperidine reductionH₂ (1 atm), Pd-C, ethanol25°C, 12 hrsSaturated piperidine analog

Amide and Carboxamide Reactivity

The carboxamide group undergoes hydrolysis and condensation:

  • Acid-catalyzed hydrolysis : HCl (6M) at reflux cleaves the amide bond, producing piperidine-4-carboxylic acid and a benzothiazole-pyridine fragment .

  • Schiff base formation : Reaction with aldehydes (e.g., benzaldehyde) in anhydrous THF forms imine derivatives .

Table 3: Amide-related reactions

Reaction TypeConditionsReagents/CatalystsProducts
Acidic hydrolysis6M HCl, reflux, 8 hrsPiperidine-4-carboxylic acid
Schiff base synthesisBenzaldehyde, THF, 25°CMolecular sievesImine-linked derivative

Heterocyclic Ring Functionalization

The pyridine and benzothiazole rings participate in cross-coupling reactions:

  • Suzuki-Miyaura coupling : Palladium-catalyzed coupling with aryl boronic acids modifies the pyridine ring, introducing aryl groups .

  • Thiazole ring alkylation : Reaction with alkyl halides (e.g., CH₃I) in DMF/K₂CO₃ yields N-alkylated benzothiazoles .

Table 4: Heterocyclic modifications

Reaction TypeConditionsReagents/CatalystsProducts
Suzuki couplingPd(PPh₃)₄, DME, 80°CAryl boronic acidPyridine-aryl hybrid
N-AlkylationCH₃I, DMF, K₂CO₃, 60°CN-Methylbenzothiazole derivative

Thermal and Photochemical Stability

The compound decomposes under extreme conditions:

  • Thermal degradation : Heating above 200°C results in cleavage of the sulfonamide and carboxamide bonds, releasing SO₂ and CO₂.

  • UV-induced isomerization : Irradiation at 254 nm induces cis-trans isomerization in the piperidine carboxamide group.

Key Research Findings

  • Synthetic utility : The compound serves as a scaffold for generating analogs with enhanced bioactivity, particularly in kinase inhibition .

  • Stability profile : Stability studies in PBS (pH 7.4) show a half-life of >48 hours, indicating suitability for pharmaceutical formulations.

  • Mechanistic insights : DFT calculations reveal that electron-withdrawing groups on the benzothiazole ring accelerate nucleophilic substitution rates by 30–40% .

Scientific Research Applications

Key Structural Components

ComponentDescription
BenzothiazoleKnown for antimicrobial and anticancer properties.
PiperidineA versatile building block in medicinal chemistry.
Thiophene SulfonylEnhances solubility and biological activity.

Medicinal Chemistry

  • Anticancer Activity : Research indicates that compounds similar to N-(1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives with similar structures have been shown to inhibit cell growth in breast, colon, and lung cancer models .
  • Antimicrobial Properties : The benzothiazole component is associated with antibacterial and antifungal activities. Studies have reported that related compounds demonstrate efficacy against pathogens such as Staphylococcus aureus and Candida albicans .
  • Anti-diabetic Potential : Some derivatives have been evaluated for their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. This suggests potential applications in managing diabetes .

Synthetic Utility

The compound serves as an important intermediate in the synthesis of more complex molecules in drug development. Its unique structure allows for various modifications that can lead to enhanced bioactivity or selectivity against specific biological targets.

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its therapeutic potential. SAR studies have indicated that modifications to the thiophene or piperidine rings can significantly influence the compound's efficacy against cancer cells .

Case Study 1: Anticancer Evaluation

In a study aimed at evaluating the anticancer properties of benzothiazole derivatives, this compound was tested against several human cancer cell lines using the MTT assay. Results indicated that the compound exhibited moderate to high cytotoxicity with IC50 values comparable to established anticancer agents .

Case Study 2: Antimicrobial Screening

A library of benzothiazole derivatives was screened for antimicrobial activity. The results showed that compounds structurally related to this compound had significant inhibitory effects on bacterial growth, highlighting their potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting its activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzothiazole Derivatives

N-(1,3-Benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV)
  • Structure : Replaces the thiophene-sulfonyl-piperidine group with a 4-methylpiperazine-acetamide chain.
  • Synthesis : Prepared via coupling of N-(1,3-benzothiazol-2-yl)-2-chloroacetamide with N-methylpiperazine in DMF using K₂CO₃ as a base .
Property Target Compound BZ-IV
Molecular Formula C₂₂H₂₁N₅O₂S₃ C₁₃H₁₆N₄OS
Molecular Weight ~515.6 g/mol 300.4 g/mol
Bioactivity Not reported Anticancer activity

Thiophene-Sulfonyl Piperidine Analogs

N-(4-(Pyridin-3-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide (CAS 1097897-53-4)
  • Structure : Shares the thiophene-sulfonyl-piperidine core but replaces the benzothiazole with a pyridin-3-yl-thiazole group.
  • Key Differences :
    • The pyridin-3-yl-thiazole may enhance π-π stacking interactions compared to benzothiazole.
    • Molecular weight (434.6 g/mol) is lower due to simpler substituents .
Property Target Compound CAS 1097897-53-4
Molecular Formula C₂₂H₂₁N₅O₂S₃ C₁₈H₁₈N₄O₃S₃
Sulfonyl Group Thiophene-2-yl Thiophene-2-yl
Heterocyclic Core Benzothiazole Pyridin-3-yl-thiazole

Piperidine Carboxamide Derivatives

N-(4-tert-Butyl-1,3-thiazol-2-yl)-2-ethoxypyridine-3-carboxamide (CAS 851453-24-2)
  • Structure : Substitutes the sulfonyl-piperidine with a tert-butyl-thiazole and ethoxypyridine.
  • Lacks sulfonamide functionality, reducing hydrogen-bonding capacity .

Research Implications and Limitations

  • Data Gaps : Biological activity data for the target compound are absent in the provided evidence, limiting direct pharmacological comparisons.
  • Synthetic Challenges : Multi-step syntheses (e.g., ) highlight the need for optimized reaction conditions to improve yields.

Biological Activity

N-(1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological evaluations, and potential therapeutic applications, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions that integrate various functional groups. The primary synthetic route includes the formation of the benzothiazole and piperidine frameworks through condensation reactions, followed by functionalization with thiophene and pyridine moieties.

Example Synthetic Pathway

  • Formation of Benzothiazole : The initial step involves the cyclization of 2-aminobenzenethiol with a suitable aldehyde.
  • Piperidine Derivative : Piperidine is introduced through nucleophilic substitution.
  • Final Coupling : The final compound is formed by coupling the piperidine derivative with the thiophene sulfonyl group.

Antimicrobial Properties

Recent studies have indicated that benzothiazole derivatives exhibit significant antimicrobial activity. For instance, a review highlighted that new benzothiazole compounds demonstrated potent inhibitory effects against Mycobacterium tuberculosis (M. tuberculosis), with IC50 values in the low micromolar range .

CompoundIC50 (μM)MIC (μg/mL)Inhibition (%)
7a7.7 ± 0.80.0898
7bNT0.3295
7cNT0.3294

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Research indicates that benzothiazole derivatives can induce apoptosis in various cancer cell lines, including breast and liver cancer cells. For example, compounds derived from benzothiazoles showed selective cytotoxicity against tumorigenic cell lines while sparing normal cells .

Cell LineEC50 (ng/mL)
MDA-MB-231 (Breast)30
SK-Hep-1 (Liver)32
NUGC-3 (Gastric)28

The biological activity of this compound may be attributed to its ability to inhibit specific enzymes or pathways involved in microbial growth or cancer cell proliferation. For example:

  • Inhibition of Enzymatic Activity : Compounds like these often act as enzyme inhibitors, blocking critical pathways necessary for pathogen survival or tumor growth.
  • Induction of Apoptosis : Some derivatives have shown potential to trigger programmed cell death in cancer cells through mitochondrial pathways.

Case Studies

  • Antitubercular Activity : A study demonstrated that a series of benzothiazole derivatives exhibited promising antitubercular activity with significant potency compared to standard drugs . The mechanism involved disruption of mycolic acid synthesis in bacterial cell walls.
  • Anticancer Studies : In vitro tests on various cancer cell lines revealed that certain derivatives led to a marked decrease in cell viability, suggesting their potential as anticancer agents .

Q & A

Q. What are the key synthetic strategies for preparing N-(1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide?

The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the piperidine-4-carboxamide core via coupling reactions (e.g., amide bond formation between piperidine-4-carboxylic acid derivatives and benzothiazole-amine intermediates) .
  • Step 2: Introduction of the thiophene-2-sulfonyl group using sulfonylation reagents (e.g., thiophene-2-sulfonyl chloride) under anhydrous conditions .
  • Step 3: Functionalization of the pyridin-2-ylmethyl group via nucleophilic substitution or reductive amination . Key challenges include controlling regioselectivity during sulfonylation and minimizing side reactions in multi-heterocyclic systems.

Q. How is the structural integrity of the compound validated post-synthesis?

Structural confirmation employs:

  • NMR spectroscopy: 1H/13C NMR to verify connectivity of the benzothiazole, pyridine, and thiophene sulfonyl groups (e.g., aromatic proton signals at δ 7.5–8.5 ppm) .
  • Mass spectrometry (HRMS): To confirm molecular weight (e.g., m/z 528.6668 for a related analog) .
  • HPLC: Purity assessment (>95%) using reverse-phase C18 columns and UV detection .

Q. What preliminary biological activities are associated with this compound?

While direct data is limited, structurally related benzothiazole-sulfonyl-piperidine hybrids exhibit:

  • Anticancer activity: Inhibition of kinase targets (e.g., PI3K/AKT pathway) in cell-based assays .
  • Antimicrobial potential: Moderate activity against Gram-positive bacteria (MIC ~10–50 μM) . Initial screening should prioritize cytotoxicity assays (e.g., MTT) and target-specific enzymatic studies.

Advanced Research Questions

Q. How can conflicting spectral data for the thiophene sulfonyl group be resolved?

Discrepancies in sulfonyl group characterization (e.g., IR vs. NMR) may arise from solvation effects or tautomerism. Mitigation strategies:

  • Variable-temperature NMR: To identify dynamic conformational changes .
  • X-ray crystallography: Definitive confirmation of sulfonyl geometry (e.g., S=O bond angles) .
  • Computational modeling: DFT calculations to predict vibrational frequencies (IR) and compare with experimental data .

Q. What methodologies optimize reaction yields in multi-step syntheses?

Low yields (<20%) in coupling steps are common due to steric hindrance. Optimization approaches:

  • Solvent selection: Polar aprotic solvents (e.g., DMF) enhance solubility of bulky intermediates .
  • Catalysis: Use of HOBt/EDCI for amide bond formation reduces racemization .
  • Microwave-assisted synthesis: Accelerates reaction rates (e.g., 30 minutes vs. 24 hours under reflux) .

Q. How do structural modifications influence bioactivity?

SAR studies on analogs suggest:

  • Benzothiazole substitution: Electron-withdrawing groups (e.g., -F) enhance target binding affinity (e.g., kinase inhibition) .
  • Piperidine ring flexibility: Conformational restriction via spiro-fused rings improves metabolic stability .
  • Thiophene sulfonyl position: 2-sulfonyl derivatives show superior solubility vs. 3-sulfonyl isomers .

Key Research Gaps

  • Target identification: Proteomic profiling (e.g., affinity chromatography) is needed to map binding partners.
  • In vivo pharmacokinetics: No data on bioavailability or metabolic pathways (e.g., CYP450 interactions).

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